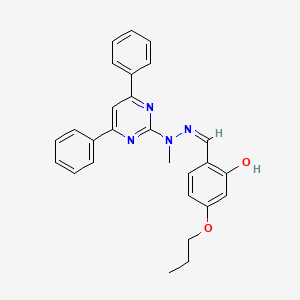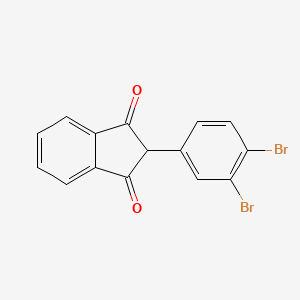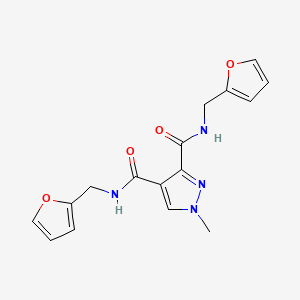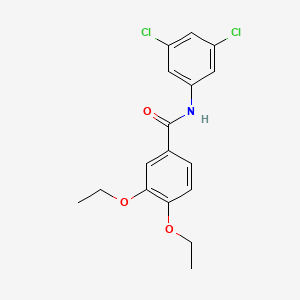
2-hydroxy-4-propoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-4-propoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as HPPH, is a chemical compound that has gained attention in recent years for its potential use in scientific research. HPPH is a hydrazone derivative that has been shown to have promising applications in the field of cancer research due to its ability to selectively target cancer cells and induce cell death.
作用机制
2-hydroxy-4-propoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is selectively taken up by cancer cells due to their increased metabolic activity and high expression of low-density lipoprotein receptors. Once inside the cancer cell, this compound is activated by light of a specific wavelength, which causes it to produce reactive oxygen species that can induce cell death through apoptosis or necrosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using 2-hydroxy-4-propoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments is its selectivity for cancer cells, which can help to minimize off-target effects. Additionally, this compound has been shown to have minimal toxicity in normal cells and tissues, making it a safer alternative to other photosensitizers. However, one limitation of using this compound is its dependence on light activation, which can limit its effectiveness in certain types of cancer.
未来方向
There are several potential future directions for the use of 2-hydroxy-4-propoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in scientific research. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, researchers are exploring the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, there is ongoing research into the use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease, due to its anti-angiogenic and neuroprotective effects.
合成方法
The synthesis of 2-hydroxy-4-propoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone involves the reaction of 4,6-diphenyl-2-pyrimidinylamine with 2-hydroxy-4-propoxybenzaldehyde in the presence of methyl hydrazinecarboxylate. The resulting product is this compound, which can be purified through recrystallization.
科学研究应用
2-hydroxy-4-propoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential use in photodynamic therapy (PDT) for the treatment of cancer. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as this compound, which is activated by light to produce reactive oxygen species that can selectively target and destroy cancer cells.
属性
IUPAC Name |
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]-5-propoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-3-16-33-23-15-14-22(26(32)17-23)19-28-31(2)27-29-24(20-10-6-4-7-11-20)18-25(30-27)21-12-8-5-9-13-21/h4-15,17-19,32H,3,16H2,1-2H3/b28-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIGXMWSNDTVFP-USHMODERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NN(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N\N(C)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6098259.png)


![2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6098271.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6098276.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6098290.png)

![5-(4-methoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6098301.png)
![2-cyclopentyl-N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}acetamide](/img/structure/B6098312.png)
![N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6098316.png)
![1-(4-{2-[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B6098327.png)
![2-(3-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6098334.png)
![(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6098335.png)
![ethyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6098351.png)